
3-Methoxy-N-(pentan-2-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C12H19NO It is a derivative of aniline, where the amino group is substituted with a pentan-2-yl group and a methoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aromatic Nucleophilic Substitution: : One common method to synthesize 3-Methoxy-N-(pentan-2-yl)aniline involves the nucleophilic substitution of a methoxy-substituted benzene derivative with a suitable amine. For instance, 3-methoxyaniline can be reacted with 2-bromopentane under basic conditions to yield the desired product.
Reaction Conditions: The reaction typically requires a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures (80-100°C) to facilitate the substitution.
-
Reductive Amination: : Another approach involves the reductive amination of 3-methoxybenzaldehyde with pentan-2-amine. This method uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Reaction Conditions: The reaction is usually performed in an alcohol solvent like methanol or ethanol, at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-throughput screening of reaction conditions are often employed to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 3-Methoxy-N-(pentan-2-yl)aniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form various amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Reagents like bromine (Br2) or nitric acid (HNO3) can introduce halogen or nitro groups, respectively.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in ether solvents, H2 with palladium on carbon (Pd/C) catalyst.
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry
3-Methoxy-N-(pentan-2-yl)aniline is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which are valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to enhance biological activity and selectivity towards specific targets.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 3-Methoxy-N-(pentan-2-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and pentan-2-yl groups can influence the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyaniline: Lacks the pentan-2-yl group, making it less hydrophobic and potentially less bioactive.
N-(Pentan-2-yl)aniline: Lacks the methoxy group, which may reduce its reactivity in certain chemical reactions.
3-Methoxy-N-(methyl)aniline: Contains a smaller alkyl group, which can affect its physical and chemical properties.
Uniqueness
3-Methoxy-N-(pentan-2-yl)aniline is unique due to the presence of both the methoxy and pentan-2-yl groups. This combination enhances its solubility, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-methoxy-N-pentan-2-ylaniline |
InChI |
InChI=1S/C12H19NO/c1-4-6-10(2)13-11-7-5-8-12(9-11)14-3/h5,7-10,13H,4,6H2,1-3H3 |
InChI Key |
NPRLLOFUHBQGOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


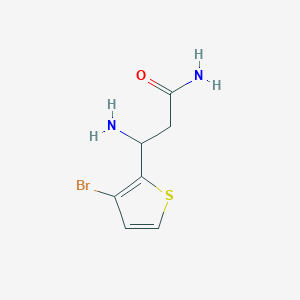
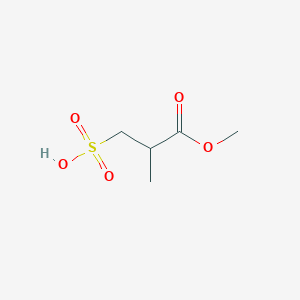
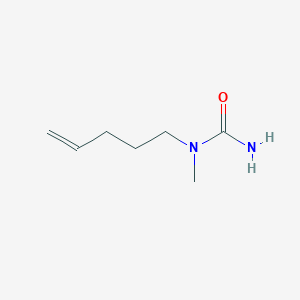
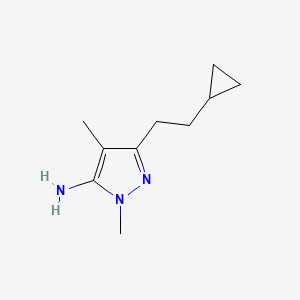
![N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine](/img/structure/B13276581.png)
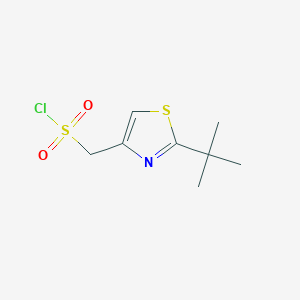
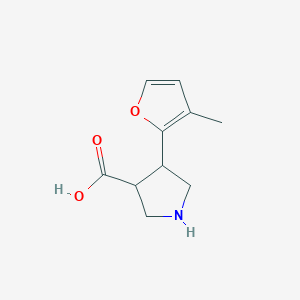

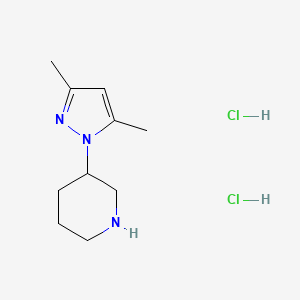
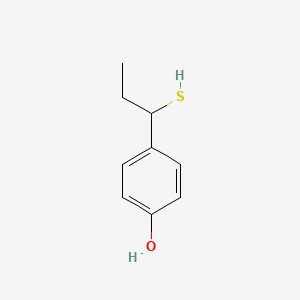
![6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13276605.png)
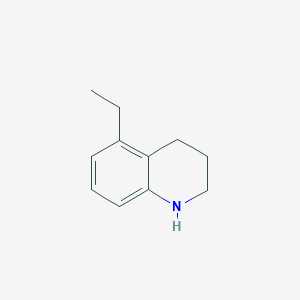
![[3-(3-Methoxyphenyl)oxiran-2-yl]methanol](/img/structure/B13276617.png)

